Thifensulfuron-methyl

Übersicht

Beschreibung

Thifensulfuron-methyl is a sulfonylurea herbicide developed by DuPont. It is primarily used for the post-emergence control of broad-leaved weeds in crops such as wheat, corn, and soybeans. This compound is known for its high efficacy at very low application rates, making it a popular choice in agricultural practices .

Wissenschaftliche Forschungsanwendungen

Thifensulfuron-methyl has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of sulfonylurea herbicides in various chemical reactions.

Biology: Employed in studies to understand the impact of herbicides on plant physiology and weed resistance mechanisms.

Medicine: Investigated for its potential effects on non-target organisms, including its neurotoxicant properties.

Industry: Utilized in the development of new herbicidal formulations and in environmental studies to assess its ecotoxicity and environmental fate

Wirkmechanismus

Target of Action

Thifensulfuron-methyl is a post-emergence herbicide that primarily targets a key enzyme in plants known as acetohydroxyacid synthase (AHAS) . AHAS is crucial for the biosynthesis of branched-chain amino acids in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the plant .

Mode of Action

This compound is selectively absorbed through the foliage and roots of plants . Once inside the plant cells, it inhibits the activity of AHAS . This inhibition prevents the synthesis of essential branched-chain amino acids, which are vital for protein synthesis and plant growth . The disruption in protein synthesis eventually leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids via the AHAS enzyme . When AHAS is inhibited, the plant cannot produce these essential amino acids, disrupting protein synthesis and plant growth . Additionally, the initial degradation products of this compound were identified as corresponding deesterified derivatives, indicating a primary pathway of deesterification .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) in the environment. It is known to have high leachability and mobility in the environment . .

Result of Action

The result of this compound’s action is the effective control of grass and broad-leaved weeds . By inhibiting AHAS, it disrupts the plant’s ability to synthesize essential amino acids, leading to inhibited growth and eventual death of the plant . This makes this compound an effective herbicide for controlling various types of weeds in crops like cereals, maize, and soybeans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found to have high leachability and mobility in the environment , which means it can easily move through the soil and potentially reach groundwater. Additionally, its degradation in soil is influenced by microbial activity and chemical hydrolysis . Therefore, factors such as soil type, temperature, moisture, and microbial activity can affect its persistence and efficacy in the environment .

Biochemische Analyse

Biochemical Properties

Thifensulfuron-methyl plays a significant role in biochemical reactions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. The inhibition of ALS by this compound leads to the accumulation of toxic intermediates and the cessation of cell division and growth in susceptible plants . This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it disrupts cell division and growth by inhibiting the synthesis of essential amino acids. This inhibition leads to the accumulation of toxic intermediates, which can cause cellular damage and death . This compound also influences cell signaling pathways and gene expression by altering the levels of key metabolites and regulatory molecules . Additionally, it affects cellular metabolism by disrupting the normal flow of metabolic pathways, leading to an imbalance in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetolactate synthase (ALS) enzyme, which is a key target in plants . This binding inhibits the enzyme’s activity, preventing the synthesis of branched-chain amino acids. The inhibition of ALS leads to the accumulation of toxic intermediates, which disrupt cellular processes and cause plant death . This compound also induces changes in gene expression by altering the levels of regulatory molecules and signaling pathways . These changes further contribute to its herbicidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it rapidly inhibits the acetolactate synthase (ALS) enzyme, leading to a quick cessation of cell division and growth . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound can persist in the environment and degrade slowly, leading to prolonged effects on plant growth and development . Additionally, long-term exposure to this compound can result in the development of resistance in some plant species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects . At higher doses, this compound can cause toxic effects, including damage to the liver and kidneys . Studies have shown that high doses of this compound can lead to oxidative stress and inflammation in animal tissues . Additionally, prolonged exposure to high doses can result in the accumulation of toxic metabolites, which can further exacerbate its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation and detoxification in plants and soil . The primary pathway of this compound degradation involves the de-esterification of the compound to form thifensulfuron acid, which is herbicidally inactive . This process is mediated by carboxyesterase enzymes, which hydrolyze the ester bond in this compound . Additionally, this compound can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways play a crucial role in determining the persistence and efficacy of this compound in the environment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can be absorbed by plant roots and translocated to other parts of the plant through the xylem and phloem . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . The distribution of this compound within plant tissues can influence its herbicidal activity and effectiveness . Additionally, the transport and distribution of this compound can be affected by environmental factors such as soil pH and moisture .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where the acetolactate synthase (ALS) enzyme is located . This compound can be transported into the chloroplasts through specific targeting signals and post-translational modifications . Within the chloroplasts, this compound binds to the ALS enzyme, inhibiting its activity and disrupting the synthesis of branched-chain amino acids . This subcellular localization is crucial for the herbicidal activity of this compound, as it ensures that the compound reaches its target site within the plant cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thifensulfuron-methyl is synthesized through a multi-step process. The key steps involve the formation of the sulfonylurea linkage and the introduction of the thiophene ring. The synthesis typically starts with the reaction of 2-chlorothiophene-3-carboxylic acid with methanol to form the methyl ester. This is followed by the reaction with 4-methoxy-6-methyl-1,3,5-triazine-2-amine to form the sulfonylurea linkage .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Thifensulfuron-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form thifensulfuron acid.

Oxidation: Oxidizing agents can convert this compound to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reducing agents can reduce the sulfonylurea linkage to form amine derivatives.

Major Products Formed:

Hydrolysis: Thifensulfuron acid

Oxidation: Sulfoxide and sulfone derivatives

Reduction: Amine derivatives

Vergleich Mit ähnlichen Verbindungen

- Metsulfuron-methyl

- Chlorsulfuron

- Tribenuron-methyl

Thifensulfuron-methyl stands out due to its selective action and lower environmental impact compared to some other herbicides in the same class.

Eigenschaften

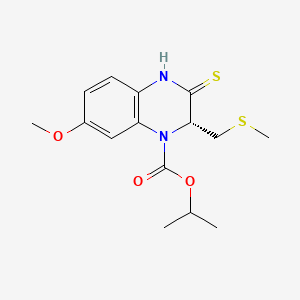

IUPAC Name |

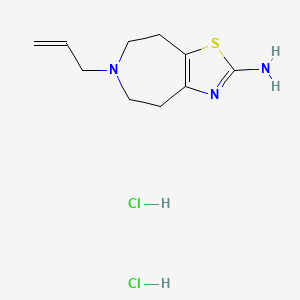

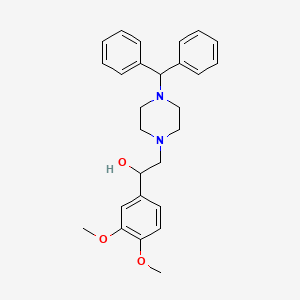

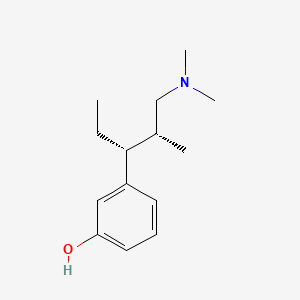

methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPATJNIAFOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024124 | |

| Record name | Thifensulfuron methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white odorless solid; [HSDB] | |

| Record name | Thifensulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.24X10+3 mg/L at 25 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.580 g/cu cm | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.28X10-10 mm Hg at 25 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

79277-27-3 | |

| Record name | Thifensulfuron methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79277-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thifensulfuron-methyl [ANSI:ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thifensulfuron methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIFENSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VFH25ES6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

186 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thifensulfuron-methyl?

A: this compound is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , , , , , , , , , , , , , , , , ]. This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. By inhibiting ALS, this compound disrupts BCAA production, leading to the inhibition of cell division and plant growth, ultimately causing weed death.

Q2: What are the visible symptoms of this compound exposure in sensitive plants?

A: this compound exposure causes a range of symptoms in susceptible plants. These include stunting, chlorosis (yellowing of leaves), and distortion of new growth [, , , , , ].

Q3: How does this compound selectivity between crops and weeds work?

A: this compound's selectivity is based on differences in uptake, translocation, and metabolism between different plant species [, , , ]. Some crops have developed mechanisms to rapidly metabolize the herbicide, rendering it inactive, while susceptible weeds lack these mechanisms.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H14N6O7S2, and its molecular weight is 402.4 g/mol.

Q5: How does temperature affect the degradation of this compound in soil?

A: this compound degradation in soil increases with temperature, but this relationship is not linear across all temperature ranges []. At higher temperatures, both chemical and biological processes contribute to its breakdown.

Q6: Is this compound stable in aqueous solutions?

A: this compound undergoes photodegradation in aqueous solutions when exposed to UV light. This degradation follows pseudo-first-order kinetics and is influenced by factors such as pH and the presence of substances like Fe3+ and H2O2 [].

Q7: Have cases of this compound resistance been reported in weeds?

A: Yes, resistance to this compound has been documented in various weed species, including Alopecurus aequalis (shortawn foxtail) and Amaranthus retroflexus (redroot pigweed) [, , ].

Q8: What are the mechanisms of resistance to this compound in weeds?

A: Resistance mechanisms include target-site mutations in the ALS gene and enhanced herbicide metabolism. One common mutation observed is the substitution of Proline with Serine at position 197 (Pro197Ser) of the ALS enzyme, which reduces the herbicide's binding affinity [, ]. Non-target-site resistance mechanisms, such as reduced uptake or translocation and enhanced metabolism, have also been implicated [, , ].

Q9: Does cross-resistance to other herbicides occur in this compound-resistant weeds?

A: Yes, cross-resistance to other ALS-inhibiting herbicides, such as imazethapyr, flumetsulam, and bispyribac-sodium, is common in this compound-resistant populations []. Additionally, cross-resistance to herbicides with different modes of action, like protoporphyrinogen oxidase (PPO) inhibitors (e.g., lactofen and fomesafen), has also been observed, suggesting multiple resistance mechanisms [, ].

Q10: How are this compound residues in various matrices measured?

A10: Several analytical methods have been developed for detecting and quantifying this compound residues. Common techniques include:

- SPE-HPLC-ESI(+)-MS: This method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry [, ].

- HPLC-ESI-MS: This approach utilizes high-performance liquid chromatography coupled with electrospray ionization mass spectrometry for separation and detection [].

- SPE-HPLC: This method employs solid-phase extraction (SPE) followed by high performance liquid chromatography [].

- Size-exclusion chromatography (SEC) coupled to LC/MS: This technique combines size-exclusion chromatography with reversed-phase liquid chromatography/mass spectrometry for analysis in complex matrices [].

- Differential pulse polarography (DPP): This electrochemical method is based on the reduction of this compound on a dropping mercury electrode, allowing for sensitive detection [].

Q11: What are the primary routes of this compound dissipation in the environment?

A11: this compound dissipates through various mechanisms, including:

- Microbial degradation: Soil microorganisms play a significant role in breaking down this compound [, , ].

- Photodegradation: Exposure to sunlight can degrade this compound in water [, ].

- Hydrolysis: The ester linkage in this compound can undergo hydrolysis, leading to its breakdown, although this process is slow in weakly alkaline waters [].

- Runoff: Surface runoff can transport this compound from treated fields to water bodies [, , ].

Q12: How tolerant are different crops to this compound?

A12: Crop tolerance to this compound varies considerably.

- Wheat and Barley: Generally tolerant to this compound at registered rates [, , ].

- Spring Triticale: Generally tolerant to this compound, except when used with sulfosulfuron-methyl + 2,4-D ester [].

- Soybean: Can tolerate certain rates of this compound, but sequential applications or high rates can cause injury and yield reduction [, , ].

- Maize: Exhibits excellent tolerance to this compound, even at late application stages [].

- Sweet Corn: Tolerance varies among hybrids, with some showing sensitivity and yield reduction [].

- Tomato (Processing): Generally tolerant, but some varieties may experience transient injury and yield reduction at higher rates [].

- Bell Pepper: Tolerant to low rates of this compound when applied post-directed, but higher rates can reduce yield, particularly of the 'Fancy' grade [, ].

- Sweetpotato: Tolerant to pre-transplanting applications of this compound at rates up to 35/35 g ha−1 applied at least 6 weeks before transplanting [].

- Strawberry: Highly sensitive to most sulfonylurea herbicides, including this compound, with foramsulfuron showing potential for POST use [].

- Caladium: Tolerant to halosulfuron applied POST, and further research is needed for other sulfonylurea herbicides [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.